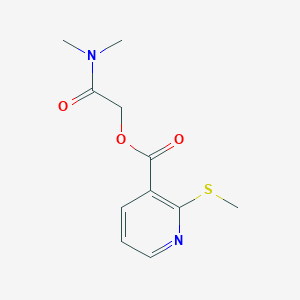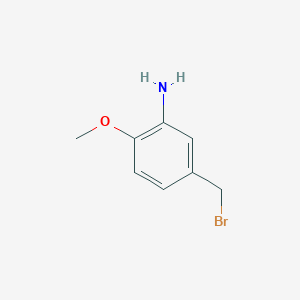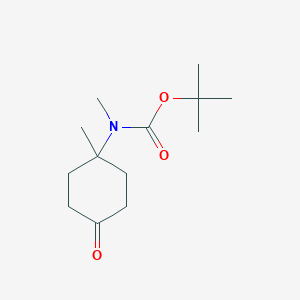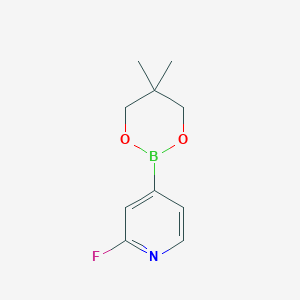
1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. The hydroxy group is then added through a hydroxylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert it to an alkane.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
科学的研究の応用
1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various physiological effects, depending on the specific application.
類似化合物との比較
- 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-ethylpyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-propylpyrrolidine-1,2-dicarboxylate
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-7-8(14)6-13(9(7)10(15)17-5)11(16)18-12(2,3)4/h7-9,14H,6H2,1-5H3/t7-,8-,9-/m0/s1 |
InChIキー |
UNJMKQDGJKPAHQ-CIUDSAMLSA-N |
異性体SMILES |
C[C@H]1[C@H](CN([C@@H]1C(=O)OC)C(=O)OC(C)(C)C)O |
正規SMILES |
CC1C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)


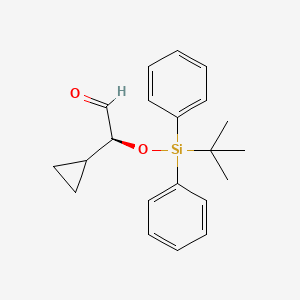




![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)
